![molecular formula C11H13ClOS2 B14055891 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one](/img/structure/B14055891.png)
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(2,4-Bis(methylthio)phenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH₃CN) at room temperature.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol (EtOH) or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The methylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Additionally, the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one can be compared with similar compounds such as:
1-(2,4-Dimethylphenyl)-1-chloropropan-2-one: Lacks the methylthio groups, resulting in different chemical reactivity and biological activity.
1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one:
1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one: The bromine atom can lead to different substitution reactions compared to the chlorine atom.
Biological Activity
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound exhibiting significant biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chloropropanone moiety linked to a phenyl ring substituted with two methylthio groups. This configuration enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C12H13ClS2
- Molecular Weight : 260.8 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The mechanism behind this activity is believed to involve the inhibition of specific enzymes or bacterial growth pathways. The presence of methylthio groups enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.
Table 1: Antimicrobial Activity Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
Table 2: Anticancer Activity in Various Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 15 µM | |
MCF-7 (Breast Cancer) | 20 µM | |
A549 (Lung Cancer) | 25 µM |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact effectively with lipid membranes, facilitating cellular uptake and enhancing its biological effects.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the methylthio substituents in enhancing biological activity through improved membrane penetration .
- Anticancer Research : In a study focused on cancer cell lines, researchers found that treatment with this compound resulted in apoptosis in HeLa cells. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Properties
Molecular Formula |
C11H13ClOS2 |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,4-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,1-3H3 |
InChI Key |
KTJZUEQGDDCBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)SC)Cl |
Origin of Product |
United States |
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